2-(2-methoxyethoxy)-1,3-benzothiazole
Overview
Description
2-(2-Methoxyethoxy)-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methoxyethoxy group attached to the benzothiazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-(2-methoxyethoxy)ethyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like distillation, crystallization, or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxy group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an appropriate solvent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Corresponding substituted benzothiazoles.
Scientific Research Applications
2-(2-Methoxyethoxy)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: A glycol ether used as a solvent and in the synthesis of various chemicals.
2-(2-Methoxyethoxy)ethanol: Another glycol ether with similar solvent properties.
2-(2-Methoxyethoxy)acetic acid: Used in the synthesis of various organic compounds and as a biomarker of exposure.
Uniqueness
2-(2-Methoxyethoxy)-1,3-benzothiazole is unique due to its benzothiazole ring structure combined with the methoxyethoxy group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound in scientific research and industry.
Biological Activity
2-(2-Methoxyethoxy)-1,3-benzothiazole (MBT) is a compound belonging to the benzothiazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activities of MBT, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzothiazole ring system substituted with a methoxyethoxy group, which enhances its solubility and bioactivity.
Antimicrobial Activity
Benzothiazole derivatives are known for their significant antimicrobial properties. Recent studies have shown that MBT exhibits potent activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 μg/mL |
Staphylococcus aureus | 16 μg/mL |
Candida albicans | 8 μg/mL |
Pseudomonas aeruginosa | 64 μg/mL |
Case Study: A study conducted on the efficacy of MBT against Pseudomonas aeruginosa demonstrated that it significantly inhibited biofilm formation at concentrations as low as 43.3 nmol/L, enhancing the effectiveness of conventional antibiotics like tobramycin and ciprofloxacin by up to 1000-fold in murine models .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied. MBT has shown promising results in various cancer cell lines.
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 12 |
A549 (lung cancer) | 10 |
Research Findings: In vitro studies indicated that MBT induces apoptosis in HeLa cells through the activation of caspase pathways. The compound was found to inhibit topoisomerase II activity, which is crucial for DNA replication in cancer cells .
Anti-inflammatory Activity
Benzothiazole derivatives also exhibit anti-inflammatory effects. MBT has been evaluated for its ability to reduce inflammation in various models.
Table 3: Anti-inflammatory Effects of this compound
Inflammatory Model | Effectiveness (%) |
---|---|
Carrageenan-induced paw edema | 68.5 |
Lipopolysaccharide (LPS) induced inflammation | 75.0 |
Case Study: A study assessed the anti-inflammatory effects of MBT in a carrageenan-induced paw edema model in rats, showing a significant reduction in edema volume compared to control groups .
Structure-Activity Relationship (SAR)
The biological activities of MBT can be attributed to its structural features. Substituents on the benzothiazole ring influence its potency and selectivity. For instance:
Properties
IUPAC Name |
2-(2-methoxyethoxy)-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-12-6-7-13-10-11-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAREINQKXYEOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC2=CC=CC=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366084 | |
Record name | 2-(2-methoxyethoxy)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5344-40-1 | |
Record name | 2-(2-methoxyethoxy)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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